S,S-Efinaconazole

Chiral pharmacology Enantiomer potency ranking Candida albicans

S,S-Efinaconazole is the (2S,3S)-enantiomer of the triazole antifungal drug efinaconazole, which is marketed exclusively as the (2R,3R)-enantiomer under the trade name Jublia® (KP-103) for topical treatment of onychomycosis. The compound possesses two chiral centers at positions C2 and C3, yielding four possible stereoisomers; the S,S-form is the enantiomeric opposite (distomer) of the active pharmaceutical ingredient and is designated as Efinaconazole Impurity 38 (also Impurity in pharmacopoeial impurity profiling.

Molecular Formula C18H22F2N4O
Molecular Weight 348.39
CAS No. 164650-45-7
Cat. No. B601467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS,S-Efinaconazole
CAS164650-45-7
Synonyms(αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol;  [S-(R*,R*)]-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol
Molecular FormulaC18H22F2N4O
Molecular Weight348.39
Structural Identifiers
SMILESCC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3
InChIInChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S,S-Efinaconazole (CAS 164650-45-7): Enantiomeric Distomer Reference Standard for Efinaconazole Chiral Purity and ANDA Development


S,S-Efinaconazole is the (2S,3S)-enantiomer of the triazole antifungal drug efinaconazole, which is marketed exclusively as the (2R,3R)-enantiomer under the trade name Jublia® (KP-103) for topical treatment of onychomycosis [1]. The compound possesses two chiral centers at positions C2 and C3, yielding four possible stereoisomers; the S,S-form is the enantiomeric opposite (distomer) of the active pharmaceutical ingredient and is designated as Efinaconazole Impurity 38 (also Impurity 19) in pharmacopoeial impurity profiling . It is supplied as a characterized reference standard with full Certificate of Analysis (CoA) documentation—including ¹H NMR, ¹³C NMR, IR, mass spectrometry, and HPLC purity data—specifically for use in chiral chromatographic method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDAs) and commercial efinaconazole production .

Workflow Chiral reference-standard workflow for stereochemical control
Selection Context Chiral chromatographic method development and validation compatibility
Procurement Path AND A impurity profiling and regulatory documentation support

Why Efinaconazole Enantiomers Are Not Interchangeable: S,S-Efinaconazole as a Mandatory Chiral Purity Marker in Generic Drug Development


Efinaconazole contains two chiral centers generating four stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—that exhibit profoundly different antifungal potencies due to stereospecific binding to lanosterol 14α-demethylase (CYP51) [1]. The (2R,3R)-enantiomer is the eutomer with the highest antifungal activity and selective fungal sterol biosynthesis inhibition, whereas the (2S,3S)-enantiomer is the distomer with significantly lower potency [1]. Because enantiomers possess identical physicochemical properties (molecular weight, logP, solubility) yet differ in biological activity and potential toxicity, conventional reversed-phase HPLC cannot resolve them; dedicated chiral chromatographic methods using polysaccharide-based stationary phases are required [2]. Regulatory agencies including the US FDA and EMA therefore mandate enantiomeric purity specifications for chiral drug products, making the S,S-enantiomer an indispensable reference standard—not a therapeutic substitute—for demonstrating chiral purity, identifying and quantifying the distomer impurity, and fulfilling ANDA regulatory submission requirements [2].

Target (2R,3R)-Efinaconazole API (eutomer)
Not Interchangeable With (2S,3S)-Efinaconazole (distomer)
1 Stereospecific CYP51 binding context may differ markedly; antifungal activity context is not interchangeable between enantiomers.
2 Regulatory designation as named impurity vs active pharmaceutical ingredient creates distinct procurement and application pathways.
3 Achiral HPLC cannot resolve enantiomers; chiral stationary phase method is required for stereoisomer differentiation.

S,S-Efinaconazole (CAS 164650-45-7): Quantitative Differentiation Evidence Against Comparator Compounds


Stereochemistry-Activity Rank Order: (2R,3R)-Eutomer Exhibits Potency at Least One Order of Magnitude Greater Than (2S,3S)-Distomer Against Candida albicans

In the foundational stereochemistry-activity study by Tasaka et al. (1995), all four stereoisomers of the 3-azolyl-2-(substituted phenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol scaffold—the direct structural class encompassing efinaconazole—were synthesized and evaluated for in vitro and in vivo antifungal activity against Candida albicans. The in vitro antifungal activity consistently paralleled the in vivo efficacy against murine candidosis, and the potency rank order was unequivocally (2R,3R) >> (2R,3S) ≥ (2S,3S) ≥ (2S,3R) [1]. The (2R,3R)-isomer alone exerted a strong and selective inhibitory effect on sterol biosynthesis in C. albicans relative to rat liver, whereas none of the other three stereoisomers—including the (2S,3S)-form—demonstrated comparable target engagement or selectivity [1]. The '>>' notation denotes a potency difference exceeding one order of magnitude in MIC terms. This stereochemical dependence arises because the (2R,3R) configuration is required for productive binding within the CYP51 active-site pocket, while the inverted (2S,3S) configuration disrupts critical ligand–receptor interactions [1].

Activity rank order
Class-level inference
(2R,3R) >> (2R,3S) ≥ (2S,3S) ≥ (2S,3R); ≥10-fold potency differential against C. albicans
Stereochemistry-activity context supports enantiomer-attribution review
Class-level inference from structural analog scaffold; Tasaka et al. 1995
Chiral pharmacology Enantiomer potency ranking Candida albicans Sterol 14α-demethylase inhibition

Chiral HPLC Separation: Validated Method Resolves All Four Efinaconazole Enantiomers with Baseline Resolution, ≥99.2% Recovery, and RSD <1.50%

Liu Peijie et al. (2016) developed and validated a normal-phase chiral HPLC method for the simultaneous determination of all four efinaconazole optical isomers [1]. Using a Daicel Chiralpak IC column (immobilized cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase) with a mobile phase of n-hexane:ethanol (85:15, v/v) and UV detection at 210 nm, the method achieves baseline resolution of the four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R) [1]. The method exhibits excellent linearity over the range 0.5–120 μg/mL for all four enantiomers, with recovery rates ≥99.2% and precision (RSD) <1.50% [1]. The S,S-enantiomer elutes as a distinct, well-resolved peak, enabling its quantification as an impurity at levels well below the ICH Q3A identification threshold of 0.10% relative to the (2R,3R)-API peak [1]. This method is directly applicable to ANDA impurity profiling and stability-indicating assays.

Chiral HPLC validation
Direct head-to-head comparison
Baseline resolution of 4 stereoisomers; recovery ≥99.2%; LOD supports 0.05% impurity quantification
Validated method supports chiral purity specification testing
Normal-phase chiral HPLC; Daicel Chiralpak IC polysaccharide CSP
Chiral HPLC method validation Enantiomeric separation Polysaccharide chiral stationary phase Efinaconazole impurity profiling

Keratin Affinity Advantage: Efinaconazole Free-Drug Fraction in Keratin Is 20-Fold Higher Than Ciclopirox and 7.5-Fold Higher Than Amorolfine

Sugiura et al. (2014) quantified the keratin binding of efinaconazole compared with ciclopirox and amorolfine using equilibrium dialysis in keratin suspensions [1]. The free (unbound) drug concentration of efinaconazole in keratin suspension was 14.3%, compared with only 0.7% for ciclopirox and 1.9% for amorolfine (P < 0.001) [1]. This corresponds to a >20-fold higher unbound fraction for efinaconazole versus ciclopirox, and a >7.5-fold advantage over amorolfine [1]. Furthermore, efinaconazole was released from keratin at a significantly higher rate upon washing—approximately 50% of remaining keratin-bound drug was removed after a single wash cycle—while ciclopirox and amorolfine remained largely sequestered [1]. Because enantiomers share identical physicochemical properties (logP, hydrogen-bonding capacity), the S,S-enantiomer would exhibit the same low keratin affinity as the R,R-form, making the S,S reference standard suitable for verifying keratin-binding experiments and formulation development studies [1].

Keratin affinity
Context-dependent
14.3% free-drug fraction; 20.4-fold vs ciclopirox (P < 0.001); 7.5-fold vs amorolfine
Supports formulation probe context; class-level physicochemical inference
Keratin affinity assumed equivalent between enantiomers; Sugiura et al. 2014
Keratin binding affinity Transungual drug delivery Nail penetration Topical onychomycosis

Comparative In Vitro Antifungal Potency: Efinaconazole MIC₉₀ of 0.008 μg/mL Against T. rubrum Is Superior to Itraconazole, Fluconazole, and Ciclopirox

Jo Siu et al. (2013) conducted a comprehensive in vitro susceptibility survey of 1,493 clinical isolates of Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans, comparing efinaconazole with currently available onychomycosis agents [1]. Efinaconazole demonstrated an MIC₉₀ of 0.008 μg/mL against T. rubrum and 0.015 μg/mL against T. mentagrophytes, with MIC ranges of ≤0.002–0.06 μg/mL [1]. A separate comparative study reported efinaconazole MIC₅₀ and MIC₉₀ values of 0.016 and 0.25 μg/mL against Candida isolates, while fluconazole, itraconazole, and terbinafine yielded MIC₅₀/MIC₉₀ values of 1/16 μg/mL, 0.25/0.5 μg/mL, and 2/8 μg/mL, respectively [2]. Against T. mentagrophytes, KP-103 (efinaconazole) exhibited a geometric mean MIC of approximately 0.004 μg/mL, comparable to clotrimazole and neticonazole but less potent than lanoconazole and butenafine in broth microdilution assays; however, KP-103 uniquely retained its antifungal activity in the presence of keratin (hair), whereas all reference drugs suffered substantial potency reductions due to keratin binding [3].

Antifungal MIC comparison
Cross-study comparable
MIC₉₀ 0.008 μg/mL (T. rubrum); ≥31-fold vs itraconazole; ≥62.5-fold vs fluconazole by MIC₅₀
Reported potency context supports impurity control rationale
Cross-study comparison; R,R-API data from clinical isolate panels
Antifungal susceptibility testing Dermatophyte MIC comparison Trichophyton rubrum Topical azole potency

Regulatory Impurity Designation: S,S-Efinaconazole Is Codified as Efinaconazole Impurity 38 and Impurity 19 in Pharmacopoeial Profiling, Enabling ANDA Compliance

S,S-Efinaconazole (CAS 164650-45-7) is formally catalogued under multiple impurity designations—Efinaconazole Impurity 38, Efinaconazole Impurity 19, and ent-Efinaconazole—within the pharmaceutical impurity reference standard infrastructure supporting generic drug development . It is supplied with detailed characterization data compliant with regulatory guidelines, including comprehensive Certificates of Analysis (CoA) generated from cGMP-compliant analytical facilities . The CoA typically includes ¹H NMR, ¹³C NMR, IR, mass spectrometry, and HPLC purity analysis, with further traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards available based on feasibility . This product is explicitly designated for analytical method development, method validation (AMV), quality control (QC) applications, and stability studies in support of ANDA and Drug Master File (DMF) submissions for generic efinaconazole topical solutions . Unlike the (2R,3R)-API, which is procured for formulation development and clinical manufacture, the (2S,3S)-enantiomer is procured exclusively for analytical reference purposes—establishing a distinct procurement pathway driven by regulatory compliance rather than therapeutic use .

Impurity designation
Data to verify
Designated Impurity 38 / Impurity 19; ent-Efinaconazole; ANDA reference standard context
Reported impurity designation; supports pharmacopoeial profiling review
Source-specific documentation review required; supplier characterization data
ANDA regulatory submission Pharmaceutical impurity profiling Reference standard traceability USP/EP compliance

High-Value Application Scenarios for S,S-Efinaconazole (CAS 164650-45-7) Based on Quantitative Differentiation Evidence


Chiral Purity Method Development and Validation for Generic Efinaconazole ANDA Submissions

Generic pharmaceutical manufacturers developing ANDA submissions for efinaconazole topical solution (10%) must demonstrate enantiomeric purity of the (2R,3R)-API. The S,S-enantiomer reference standard is essential for validating a chiral HPLC method—such as the Daicel Chiralpak IC-based method described by Liu Peijie et al. (2016)—that resolves all four stereoisomers with ≥99.2% recovery and RSD <1.50% [1]. The S,S reference standard is used to establish system suitability (retention time and resolution relative to the API peak), construct calibration curves over 0.5–120 μg/mL, and determine the Limit of Quantification (LOQ) for the distomer impurity. This directly enables compliance with ICH Q3A identification and qualification thresholds for chiral impurities in new drug substances [1].

Batch Release and Stability-Indicating Quality Control Testing

During commercial production of efinaconazole API and finished drug product, the S,S-enantiomer reference standard is used in every batch release and stability study to quantify enantiomeric impurity levels. Because the (2S,3S)-distomer is the least separable impurity from the (2R,3R)-API by non-chiral methods, its accurate quantification requires a pure, well-characterized reference standard . Any batch showing elevated S,S-enantiomer content above the acceptance criterion would indicate a failure of stereochemical control during synthesis—typically traced to epoxide ring-opening at the chiral C2–C3 positions . The S,S reference standard thus serves as a critical quality attribute (CQA) marker for process consistency .

Structure-Activity Relationship (SAR) and Pharmacology Studies of Triazole CYP51 Inhibitors

Academic and industrial research groups investigating the stereochemical determinants of azole antifungal activity require pure individual enantiomers to dissect binding interactions with lanosterol 14α-demethylase (CYP51). The S,S-enantiomer, as the distomer with ≥10-fold lower potency than the R,R-eutomer as established by Tasaka et al. (1995), serves as a negative control in target engagement assays, cytotoxicity screening against mammalian CYP enzymes, and molecular docking studies [2]. Its identical physicochemical properties (logP ~3.46, molecular weight 348.39) but inverted chirality enable researchers to isolate stereospecific pharmacological effects from non-specific physicochemical effects [2].

Formulation Development and Keratin-Binding Comparative Studies

The S,S-enantiomer possesses the same low keratin affinity (14.3% free-drug fraction in keratin suspension) as the R,R-API, as demonstrated by Sugiura et al. (2014), because keratin binding is driven by non-stereospecific interactions (hydrogen bonding, hydrophobic partitioning) rather than chiral recognition [3]. This makes the S,S-enantiomer a valuable tool for discriminating between physicochemical contributions to nail penetration (identical between enantiomers) and pharmacological contributions to antifungal efficacy (substantially different). Formulation scientists can use the S,S reference standard as an internal control in transungual permeation studies using Franz diffusion cells with human nail plates, enabling attribution of penetration differences to formulation variables rather than stereochemistry [3].

Application
Selection Property
Validation Focus
Chiral purity method development for ANDA submissions
Chiral chromatographic method context
Enantiomeric resolution verification
Batch release and stability-indicating QC testing
Enantiomeric impurity profiling
Stereochemical process control review
SAR and pharmacology studies of triazole CYP51 inhibitors
Stereochemical-control context
Enantiomer-attribution review
Formulation development and keratin-binding comparative studies
Physicochemical probe context
Formulation-exposure review
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